molecular formula C11H15NO B6634608 N-ethyl-3,4-dihydro-1H-isochromen-4-amine

N-ethyl-3,4-dihydro-1H-isochromen-4-amine

Cat. No.: B6634608
M. Wt: 177.24 g/mol
InChI Key: MQHVAFROPKOTHM-UHFFFAOYSA-N
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Description

N-ethyl-3,4-dihydro-1H-isochromen-4-amine is a heterocyclic compound that features an isochromene ring system with an ethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4-dihydro-1H-isochromen-4-amine typically involves the reaction of 3,4-dihydro-1H-isochromen-4-one with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dihydro-1H-isochromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-3,4-dihydro-1H-isochromen-4-imine.

    Reduction: Reduction of the compound can yield N-ethyl-3,4-dihydro-1H-isochroman-4-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-ethyl-3,4-dihydro-1H-isochromen-4-imine.

    Reduction: N-ethyl-3,4-dihydro-1H-isochroman-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-3,4-dihydro-1H-isochromen-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dihydro-1H-isochromen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3,4-dihydro-1H-isochromen-4-amine
  • N-propyl-3,4-dihydro-1H-isochromen-4-amine
  • N-butyl-3,4-dihydro-1H-isochromen-4-amine

Uniqueness

N-ethyl-3,4-dihydro-1H-isochromen-4-amine is unique due to its specific ethylamine substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-3,4-dihydro-1H-isochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-12-11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHVAFROPKOTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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